molecular formula C18H17N3OS B2887934 N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide CAS No. 708975-45-5

N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide

Cat. No.: B2887934
CAS No.: 708975-45-5
M. Wt: 323.41
InChI Key: FGHHCAMWVSQIBX-UHFFFAOYSA-N
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Description

“N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide” is a chemical compound with the molecular formula C18H17N3OS . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of quinoxaline derivatives, including “this compound”, typically involves the condensation of o-phenylenediamine with dicarbonyl derivatives . In a study, several 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors. After a two-round optimization, a new series of 2-((indol-3-yl)thio)-N-benzyl-acetamides was designed, synthesized, and evaluated for SARS-CoV-2 RdRp inhibitory effect .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoxaline core with a benzyl group attached to one nitrogen atom and a thioacetamide group attached to the other .

Scientific Research Applications

Antitumor Activity

A series of 3-benzyl-substituted-4(3H)-quinazolinones, which share structural similarities with N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide, were synthesized and evaluated for in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activities, with some derivatives showing up to 1.5–3.0-fold more potency compared to the positive control 5-fluorouracil. Molecular docking studies suggested that these compounds inhibit the growth of cancer cell lines through interactions with ATP binding sites of key enzymes such as EGFR-TK and B-RAF kinase, indicating their potential as cancer therapeutics (Al-Suwaidan et al., 2016).

Antimicrobial Activity

Newly synthesized derivatives, including those related to the chemical family of this compound, have shown promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacterial strains. This antimicrobial efficacy highlights the compound's potential application in combating bacterial infections (Ahmed et al., 2018).

Anti-inflammatory Activity

Thioether derivatives of 2-Chloro-3-methylquinoxaline, related to this compound, have been synthesized and tested for their in vivo anti-inflammatory activity. Some derivatives exhibited good anti-inflammatory effects, suggesting their utility in developing anti-inflammatory treatments (Singh et al., 2010).

Future Directions

The future directions for research on “N-benzyl-2-((3-methylquinoxalin-2-yl)thio)acetamide” and similar compounds could include further investigation of their potential antiviral activities, particularly against SARS-CoV-2 . Additionally, further structural modification and optimization may be needed to obtain drug candidates with effective anti-RSV activities in vivo .

Properties

IUPAC Name

N-benzyl-2-(3-methylquinoxalin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-13-18(21-16-10-6-5-9-15(16)20-13)23-12-17(22)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHHCAMWVSQIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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